4-(3-Methylphenyl)butanoic acid
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Overview
Description
4-(3-Methylphenyl)butanoic acid is an organic compound with the CAS Number: 22156-45-2 . It has a molecular weight of 178.23 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14O2/c1-9-4-2-5-10(8-9)6-3-7-11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13) . This indicates that the compound has 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms.Physical and Chemical Properties Analysis
This compound is a solid . Unfortunately, the retrieved data does not provide more detailed physical and chemical properties such as melting point, boiling point, solubility, etc.Scientific Research Applications
Optical Gating of Photosensitive Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of 4-(3-Methylphenyl)butanoic acid, has been utilized in demonstrating the optical gating of nanofluidic devices. This application involves the use of photolabile hydrophobic molecules that become hydrophilic upon UV irradiation, enabling permselective transport of ionic species in aqueous solutions through synthetic ion channels. This discovery holds potential in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Synthesis and Antimicrobial Activity
Certain derivatives of this compound have been synthesized and exhibited significant antimicrobial and antifungal activities. This includes activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal effects on Candida tenuis and Aspergillus niger. Such developments are crucial in the field of pharmaceuticals and healthcare (Mickevičienė et al., 2015).
Molecular Docking and Vibrational Studies
The compound has been subjected to molecular docking and vibrational studies to understand its structural, electronic, and optical properties. These studies are essential for the development of nonlinear optical materials and for exploring its biological activities, particularly in inhibiting growth factors like Placenta growth factor (PIGF-1), which has implications in pharmacology (Vanasundari et al., 2018).
Synthesis of Intermediates for New Thymidylate Synthase Inhibitors
4-(3-Amino-2-carboxy phenyl) butanoic acid, another derivative, is a key intermediate in synthesizing new thymidylate synthase inhibitors. Its synthesis via a cost-effective method suitable for industrial-scale production highlights its potential in drug development (Yuan Guo-qing, 2013).
Detection of Staphylococcus aureus in Food
3-methyl-butanoic acid, a related compound, has been identified as a specific biomarker for Staphylococcus aureus in food products like pork and milk. Its production correlates with the growth of S. aureus, thus serving as a potential indicator for the presence of this pathogen in the food industry (Hu et al., 2020).
Safety and Hazards
While specific safety and hazard data for 4-(3-Methylphenyl)butanoic acid is not available, general safety measures for handling similar organic compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
4-(3-methylphenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-4-2-5-10(8-9)6-3-7-11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWOPPIBUSNCLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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